molecular formula C10H12ClF2NO2 B1422457 Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1305712-66-6

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride

Cat. No. B1422457
CAS RN: 1305712-66-6
M. Wt: 251.66 g/mol
InChI Key: JDLZTTLMLODDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 1305712-66-6 . It has a molecular weight of 251.66 and its IUPAC name is methyl [(3,4-difluorobenzyl)amino]acetate hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H12ClF2NO2 . The InChI code is 1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H .

Scientific Research Applications

Optimized Synthesis Processes

  • Optimized Synthesis Techniques : Research by Wang Guo-hua (2008) focuses on the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound similar to Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride. This study provides insights into the effects of temperature, reactant ratios, and reaction times on yields, potentially applicable to the synthesis of related compounds (Wang Guo-hua, 2008).

Applications in Drug Synthesis and Modification

  • Synthesis of Amino Acid Derivatives : A study by A. Ayi, R. Guedj, and B. Septe (1995) explores the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives, indicating the relevance of similar compounds in synthesizing amino acid derivatives (Ayi, Guedj, & Septe, 1995).

  • Cancer Research : T. S. Basu Baul et al. (2009) and S. E. Rayes et al. (2020) have conducted studies related to amino acetate functionalized Schiff base organotin(IV) complexes and methyl ester derivatives. These studies show the potential anticancer applications of compounds structurally similar to this compound (Basu Baul et al., 2009); (Rayes et al., 2020).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Characterization : Several studies focus on the synthesis and characterization of related compounds. For instance, U. Weber (1976) and Alexey V. Dobrydnev et al. (2018) provide insights into the synthesis of methyl and benzylesters of acid labile amino acids and methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. These works highlight methods and analytical techniques that could be relevant for studying this compound (Weber, 1976); (Dobrydnev et al., 2018).

Miscellaneous Applications

  • Miscellaneous Chemical Studies : Other studies, such as those by J. Burns and E. Hagaman (1993), and S. David and A. Veyrières (1969), explore the structural characterization and reactions of related fluorinated compounds and derivatives, providing insights that could be relevant for the study of this compound (Burns & Hagaman, 1993); (David & Veyrières, 1969).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLZTTLMLODDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.